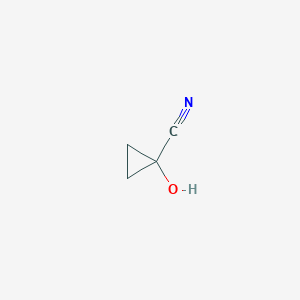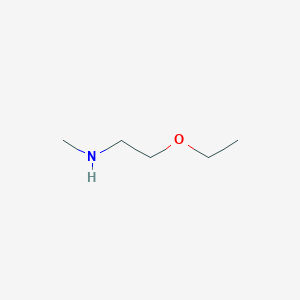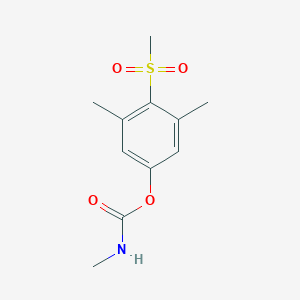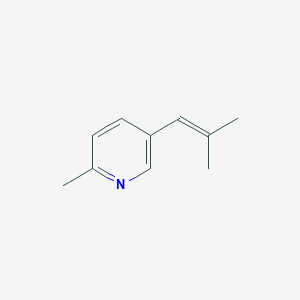
N-(tert-Butyl)-6-chloronicotinamide
概要
説明
N-(tert-Butyl)-6-chloronicotinamide, also known as NBCl, is a molecule that has been studied extensively due to its potential applications in the field of medicinal chemistry. NBCl is a derivative of nicotinamide, and is an important compound for the development of new drugs. NBCl has been found to be an effective inhibitor of certain enzymes, and has been used in a variety of research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail, and its potential for use in the development of new drugs is being explored.
科学的研究の応用
Oxidation of Sulfur Mustard and Simulants : It has been found effective in oxidizing sulfur mustard and its simulants to nontoxic sulfoxides in semi-aqueous medium, even at subzero temperatures (Kumar & Kaushik, 2006).
Synthesis of Chlorophosphates : It acts as a mild and efficient reagent for synthesizing dialkyl/diaryl chlorophosphates under mild conditions in quantitative yields (Kumar & Kaushik, 2006).
Organic Transformations : Recognized as a versatile, safe, and recyclable reagent for various organic transformations, including chlorination and oxidation reactions (Kumar & Kaushik, 2007).
Herbicidal Activity : Derivatives of nicotinic acid, including N-(tert-Butyl)-6-chloronicotinamide, show excellent herbicidal activity against certain weeds, indicating potential for new herbicide development (Yu et al., 2021).
Insecticidal Activities : Novel N-tert-butyl-N'-thio compounds have shown insecticidal activities against pests like the Oriental armyworm and bean aphids, suggesting potential for use in aphid control programs (Shang et al., 2010).
Drug Discovery Potential : N-tert-butyl-4-benzoylnicotinamide exhibits properties suggesting potential for drug discovery (Valter, Batse, & Petrova, 1986).
Antimalarial Development : N-tert-butyl isoquine, a derivative, has been identified as an affordable and effective antimalarial, with completed preclinical development for human trials (O’Neill et al., 2009).
Antioxidant Applications : Certain derivatives, like N,N-di-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-tert-butylcarbamide, show strong anti-oxidizing action, enhancing anti-oxidizing stability in applications (Glebova et al., 1982).
作用機序
Target of Action
Similar compounds such as tert-butyl esters and tert-butyl amides have been studied extensively . These compounds are often used as reagents in organic synthesis, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s known that tert-butyl groups can be used as probes for nmr studies of macromolecular complexes . This suggests that N-(tert-Butyl)-6-chloronicotinamide might interact with its targets in a way that alters their nuclear magnetic resonance (NMR) properties, potentially affecting their structure or function .
Biochemical Pathways
Ether oxygenates such as methyl tert-butyl ether (mtbe) and ethyl tert-butyl ether (etbe) have been shown to undergo anaerobic biodegradation in groundwater . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
Similar compounds such as tert-butyl esters and tert-butyl amides have been synthesized and studied for their potential bioactive properties .
Result of Action
The compound’s potential to alter the nmr properties of macromolecular complexes suggests that it could have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, ether oxygenates such as MTBE and ETBE have been shown to undergo anaerobic biodegradation in groundwater . This suggests that the presence or absence of oxygen could influence the action of this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-tert-butyl-6-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUMMXADBUVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473525 | |
| Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115309-58-5 | |
| Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-6-chloronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

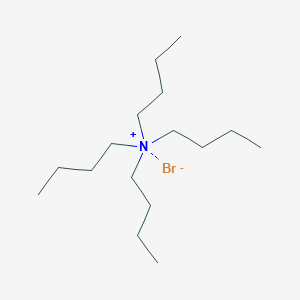
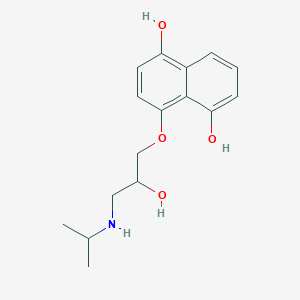
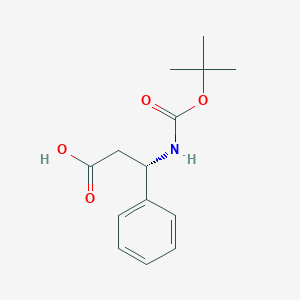

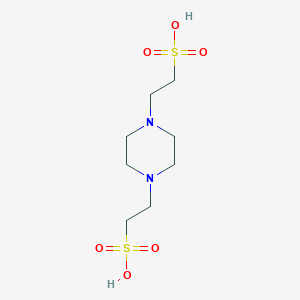

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

